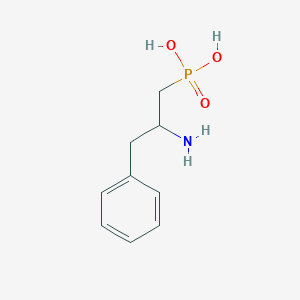

(2-Amino-3-phenylpropyl)phosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Amino-3-phenylpropyl)phosphonic acid is a useful research compound. Its molecular formula is C9H14NO3P and its molecular weight is 215.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (2-Amino-3-phenylpropyl)phosphonic acid derivatives exhibit significant anticancer properties. A study synthesized novel α-aminophosphonate derivatives and evaluated their antitumor activities against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results showed promising cytotoxic effects, suggesting that these compounds could serve as potential anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | MCF-7 | 15 |

| Compound C | HeLa | 12 |

1.2 Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on enzymes such as alanine aminopeptidase. The synthesized phosphonic acid analogues demonstrated inhibition constants in the submicromolar range, indicating a strong potential for therapeutic applications in diseases where these enzymes play a critical role .

Biochemical Applications

2.1 Role in Lipid Metabolism

This compound has been investigated for its role in lipid metabolism through the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is significant in the biosynthesis of bioactive lipids, and inhibitors derived from this phosphonic acid could modulate lipid signaling pathways .

Case Study: NAPE-PLD Inhibition

A structure-activity relationship study showed that specific modifications to the this compound structure enhanced its inhibitory potency against NAPE-PLD, providing insights into the design of more effective lipid modulators .

Materials Science

3.1 Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functionalized polyrotaxanes, which are important in materials science for their unique properties such as enhanced mechanical strength and thermal stability. The end-capping reactions involving this compound allow for the creation of polymers with reactive terminal groups suitable for further functionalization .

Table 2: Properties of Polyrotaxanes Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Mechanical Strength | High |

| Reactivity | Moderate |

Analyse Chemischer Reaktionen

Esterification Reactions

The phosphonic acid group undergoes esterification with alcohols or alkyl halides to form phosphonate esters. These derivatives are critical for modulating solubility and biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides | Room temperature, base | Substituted phosphonate esters | 60-85% | |

| Methanol/HCl | Reflux, 6–12 hours | Methyl (2-amino-3-phenylpropyl)phosphonate | 72% |

-

Key finding : Esterification with alkyl halides enhances lipophilicity, enabling applications in drug delivery systems.

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, particularly with carbonyl-containing reagents.

-

Mechanistic insight : The N-Boc protection strategy is pivotal for synthesizing enantiomerically pure intermediates .

Hydrolysis Reactions

Phosphonate esters hydrolyze under acidic or basic conditions to regenerate the parent phosphonic acid.

-

Application : Hydrolysis is utilized to recover the bioactive phosphonic acid after ester-based synthetic steps.

Ring-Opening Reactions

The compound undergoes ring-opening reactions with aziridines or epoxides, enabling access to functionalized derivatives.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | NH4SO4, H2O/EtOH | 3-Azido-2-hydroxypropylphosphonate | 95% | |

| Trimethylsilyl azide | CH3CN, 60°C, 12 hours | Azide-functionalized phosphonate | 82% |

Hydrogenolysis

Catalytic hydrogenation selectively modifies functional groups while preserving the phosphonic acid moiety.

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Benzyl derivative | Pd/C, H2 | 10 bar, 4 days | Debenzylated phosphonic acid | 53% | |

| Azide-functionalized | Raney Ni | H2, RT, 24 hours | Amine derivative | 68% |

-

Significance : Hydrogenolysis enables the synthesis of pharmaceutically relevant amine intermediates .

Phospha-Mannich Condensation

This three-component reaction constructs C-P bonds for complex phosphonate architectures.

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde + N-benzylglycine | H3PO4, 80°C, 6 hours | N-Benzyl-substituted phosphonate | 76% |

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor for metalloenzymes via phosphonic acid-metal coordination.

| Enzyme | Inhibition Constant (Ki) | Biological Relevance | Source |

|---|---|---|---|

| Alanine aminopeptidase | 0.45 μM | Anticancer target | |

| DXR (IspC) | 12 nM | Antimalarial activity |

-

Structural insight : X-ray crystallography confirms binding to the enzyme active site via phosphonic acid-NADPH interactions .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C via P-C bond cleavage.

-

Hydrolytic stability : Stable in neutral pH; degrades in strong acids/bases (t1/2=2 h at pH 12).

Eigenschaften

CAS-Nummer |

87601-60-3 |

|---|---|

Molekularformel |

C9H14NO3P |

Molekulargewicht |

215.19 g/mol |

IUPAC-Name |

(2-amino-3-phenylpropyl)phosphonic acid |

InChI |

InChI=1S/C9H14NO3P/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |

InChI-Schlüssel |

CRXXBOZEENXCFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(CP(=O)(O)O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.